3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3,4-dihydro-2H-1-benzopyran-6-yl methanamine” is a related compound with the CAS Number: 55746-21-9 . Another related compound is “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” which is used in the preparation and application of Smo inhibitors based on nebivolol for preparing Smo inhibitor drugs or antitumor drugs .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” is from "2H-1-Benzopyran-2-methanol, α- (chloromethyl)-6-fluoro-3,4-dihydro-" . Another example is the preparation of a new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position via palladium-mediated cross-coupling reactions .Molecular Structure Analysis
The molecular structure of a related compound “2H-1-Benzopyran, 3,4-dihydro-” has the formula: C9H10O and a molecular weight of 134.1751 .Chemical Reactions Analysis
In organic synthesis, the 2-tetrahydropyranyl (THP) group is used as a protecting group for alcohols. Reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions. The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .Physical and Chemical Properties Analysis
The related compound “3,4-dihydro-2H-1-benzopyran-6-yl methanamine” has a molecular weight of 163.22 and is in liquid form .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate involves the conversion of a benzopyran compound to the desired product through a series of reactions.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl acetoacetate", "sodium ethoxide", "benzaldehyde", "sodium borohydride", "sulfuric acid", "sodium fluoride" ], "Reaction": [ "Condensation of 2-hydroxyacetophenone and ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dihydro-2H-1-benzopyran", "Reduction of benzaldehyde with sodium borohydride to form benzyl alcohol", "Conversion of benzyl alcohol to benzyl fluoranesulfonate using sulfuric acid and sodium fluoride", "Reaction of 3,4-dihydro-2H-1-benzopyran with benzyl fluoranesulfonate to form 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate" ] } | |
CAS No. |
2408963-69-7 |
Molecular Formula |
C9H9FO4S |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.